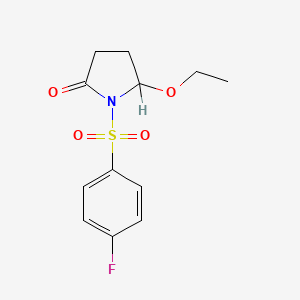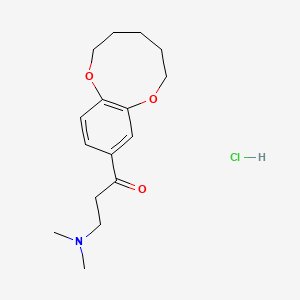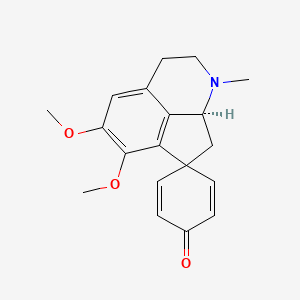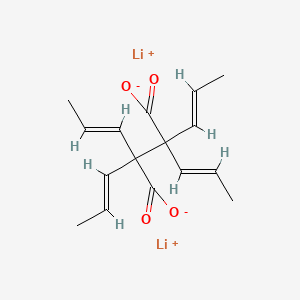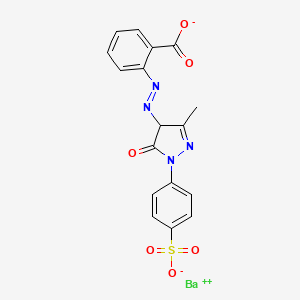
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring substituted with a 1,1-dimethylpropyl group and two phenyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride typically involves the reaction of piperidine with 1,1-dimethylpropyl chloride and diphenylmethanol under acidic conditions. The reaction is carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog with a basic piperidine ring structure.
Diphenylmethanol: Contains two phenyl groups attached to a methanol moiety.
1,1-Dimethylpropyl Chloride: A precursor used in the synthesis of the compound.
Uniqueness
Piperidine, 1-(1,1-dimethylpropyl)-4,4-diphenyl-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
91075-63-7 |
|---|---|
Formule moléculaire |
C22H30ClN |
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
1-(2-methylbutan-2-yl)-4,4-diphenylpiperidine;hydrochloride |
InChI |
InChI=1S/C22H29N.ClH/c1-4-21(2,3)23-17-15-22(16-18-23,19-11-7-5-8-12-19)20-13-9-6-10-14-20;/h5-14H,4,15-18H2,1-3H3;1H |
Clé InChI |
MNAPWCXTHVEYSQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


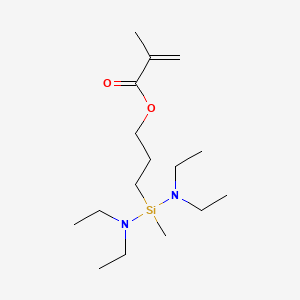

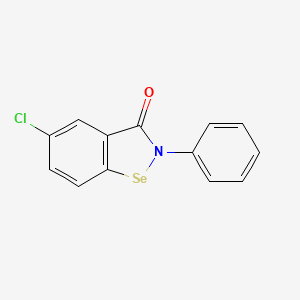
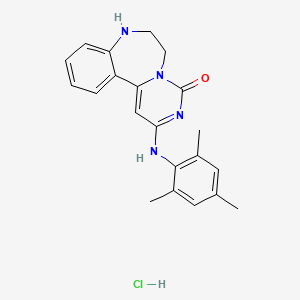
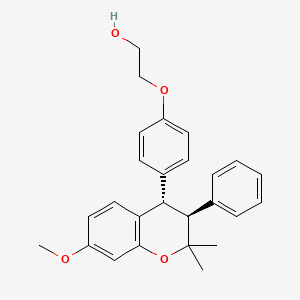

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
